molecular formula C8H13Cl B14469068 8-Chlorooct-3-yne CAS No. 71978-04-6

8-Chlorooct-3-yne

Cat. No.: B14469068
CAS No.: 71978-04-6
M. Wt: 144.64 g/mol
InChI Key: WIDULQKNCMYPEW-UHFFFAOYSA-N
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Description

8-Chlorooct-3-yne is an organic compound with the molecular formula C8H13Cl. It is characterized by the presence of a chlorine atom attached to the eighth carbon of an octyne chain, which contains a triple bond between the third and fourth carbons. This compound is part of the alkyne family, known for their carbon-carbon triple bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chlorooct-3-yne can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base, such as sodium amide in ammonia (NaNH2/NH3), to facilitate the elimination reaction .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: 8-Chlorooct-3-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chlorooct-3-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Chlorooct-3-yne involves its reactivity due to the presence of the triple bond and the chlorine atom. The triple bond can undergo addition reactions, while the chlorine atom can participate in substitution reactions. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in different contexts .

Comparison with Similar Compounds

    1-Octyne: An alkyne with a triple bond between the first and second carbons.

    3-Octyne: An alkyne with a triple bond between the third and fourth carbons, similar to 8-Chlorooct-3-yne but without the chlorine atom.

    8-Bromooct-3-yne: Similar structure with a bromine atom instead of chlorine.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to other octynes. This makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

71978-04-6

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

8-chlorooct-3-yne

InChI

InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2,5-8H2,1H3

InChI Key

WIDULQKNCMYPEW-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCCCCl

Origin of Product

United States

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